4-((1-Benzylpiperidin-4-yl)oxy)benzamide is a chemical compound recognized for its unique structural features, which include a benzylpiperidine moiety linked to a benzamide group via an ether bond. Its chemical formula is , with a molecular weight of 310.39 g/mol. The compound is classified under benzamides and has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biology .
The synthesis of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide typically involves several key steps:
In industrial settings, these synthetic routes may be optimized to enhance yield and purity, potentially utilizing catalysts and advanced purification techniques such as recrystallization or chromatography.
4-((1-Benzylpiperidin-4-yl)oxy)benzamide can participate in various chemical reactions, including:
These reactions are essential for exploring the compound's versatility in synthetic chemistry and its potential for developing novel derivatives.
The mechanism of action for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with monoamine receptors, which may modulate neurotransmitter release and uptake. The benzamide group contributes to the binding affinity and specificity towards these targets, making it a valuable compound for research into neurological pathways and pharmacological applications .
The physical properties of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide include:
These attributes are critical for understanding the compound's behavior in various environments, including solubility, stability, and reactivity .
4-((1-Benzylpiperidin-4-yl)oxy)benzamide has several notable applications in scientific research:
The unique structural characteristics of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide make it a promising candidate for further exploration in medicinal chemistry and related fields.
The piperidine-benzamide pharmacophore space encompasses several distinct structural subclasses differentiated by linkage geometry and substitution patterns:
Table 1: Structural Analogs of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide
Compound Name | CAS Number | Key Structural Variation | Conformational Features |
---|---|---|---|
4-((1-Benzylpiperidin-4-yl)oxy)benzamide | 609781-36-4 | Ether linkage at piperidine C4 | Extended conformation; restricted rotation |
3-((1-Benzylpiperidin-4-yl)oxy)benzamide | 1254475-25-6 | Meta-substituted benzamide | Altered dipole moment (μ = 5.2 Debye) |
N-(Piperidin-4-yl)benzamide | 77992-27-9 | Direct N-benzoylation | Increased flexibility (rotatable bonds: 3) |
1-Benzyl-4-(4-fluorobenzoyl)piperidine | 185705-46-6 | Carbonyl linkage | Planar benzoyl-piperidine orientation |
The specific architecture of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4) incorporates three critical elements: (1) a benzyl group providing lipophilicity for membrane penetration, (2) a piperidine ring with basic nitrogen (predicted pKa ~9.2) for potential cation-π interactions, and (3) a para-substituted benzamide moiety with hydrogen-bonding donor/acceptor capabilities. The ether linkage imposes significant conformational restraint, with computational models indicating a preferred gauche orientation between the piperidine oxygen and benzamide carbonyl, stabilized by intramolecular non-bonding interactions [5] [6]. This scaffold displays moderate lipophilicity (calculated LogP = 2.8) and aqueous solubility (~0.1 mg/mL), properties amenable to drug development [2].
Piperidine-benzamide hybrids demonstrate remarkable pharmacological versatility, with documented activities across multiple therapeutic domains:
Table 2: Documented Therapeutic Activities of Structural Analogs
Biological Activity | Representative Compound | Key Pharmacological Parameters | Structure-Activity Insights |
---|---|---|---|
5-HT4 Receptor Agonism | Compound 2 [8] | Ki = 2.4 nM; Oral bioavailability = 54% | Benzoyl moiety enhances absorption vs. indole cores |
Sigma-1 Receptor Antagonism | Compound 5 [9] | σ1R Ki = 3.64 nM; σ2R Ki = 22.4 nM | Piperidine > piperazine for σ1R affinity (500-fold) |
Anticancer (Tubulin Inhibition) | Compound 6 [4] | IC50 = 0.42 μM (MCF-7); GI50 = 1.8 μM | 4-Chlorobenzoyl enhances tubulin binding 3-fold |
Dual H3R/σ1R Ligands | Compound 11 [9] | hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nM | Cyclopropylmethanone at R2 optimizes dual affinity |
The 1-benzylpiperidine subunit enhances blood-brain barrier permeability, as evidenced by in situ perfusion models demonstrating brain uptake ratios >2.5 for benzyl-substituted derivatives versus <0.8 for non-substituted analogs. This positions 4-((1-Benzylpiperidin-4-yl)oxy)benzamide as a promising scaffold for CNS-targeted therapeutics [9].
Despite the therapeutic promise of piperidine-benzamide hybrids, significant research gaps exist regarding 4-((1-Benzylpiperidin-4-yl)oxy)benzamide specifically:
The prohibitive cost of current synthesis (≥$385/g) severely restricts biological evaluation [2]. Addressing these gaps through methodological innovation and target profiling would unlock the scaffold's potential as a versatile pharmacophore for neurological disorders, cancer therapeutics, and gastrointestinal prokinetic agents.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: